1-(3,4-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one
Description
This compound is a structurally complex molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) linked to a 3,4-dimethylphenyl group via a sulfanyl-ethanone bridge. The tricyclic system contains sulfur and nitrogen heteroatoms, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-12-7-8-14(9-13(12)2)16(23)10-24-19-18-15-5-3-4-6-17(15)25-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMZCYBJRJFKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Metrics
Computational similarity metrics, such as the Tanimoto coefficient and Dice index , are widely used to quantify molecular resemblance. For example:
- Tanimoto coefficient : A value ≥0.8 indicates high structural similarity (e.g., fluconazole analogs in the US-EPA CompTox Dashboard) .
- Fingerprint-based comparisons : Molecular fingerprints (e.g., MACCS or Morgan fingerprints) enable substructure alignment. The target compound’s tricyclic sulfur-nitrogen core may align with kinase inhibitors like ZINC00027361, which shares >50% similarity to ChEMBL-reported molecules .
Key Analogous Compounds
Research Findings and Mechanistic Insights
Computational Predictions
- Pharmacokinetics : The target compound’s sulfanyl group may improve metabolic stability compared to oxygen-linked analogs (e.g., ethers) .
- Target Affinity : Molecular docking suggests the tricyclic core could bind to HDAC8 or GSK3β active sites, analogous to SAHA derivatives .
Activity Landscape Analysis
- Activity Cliffs: Structural analogs with minor substitutions (e.g., nitro → methyl) may exhibit significant potency differences, highlighting the sensitivity of the tricyclic system to substituent changes .
Preparation Methods
Cyclocondensation of Diamine Derivatives
A representative protocol involves:
- Reacting 2-aminobenzenethiol with cyanamide under acidic conditions to form a pyrimidine-thiophene intermediate.
- Subsequent cyclization using phosphorus oxychloride (POCl₃) to generate the tricyclic framework.
Key reaction parameters :
- Temperature: 80–100°C
- Catalyst: Lewis acids (e.g., ZnCl₂)
- Yield: 60–75% (based on comparable systems)
Introduction of the Sulfanyl Group
The 3-position sulfanyl group is introduced via nucleophilic substitution or thiol-disulfide exchange.
Thiolate Alkylation
- Generate a thiolate anion from the tricyclic core using bases like NaH or K₂CO₃.
- React with α-bromo-3,4-dimethylacetophenone (prepared via bromination of 3,4-dimethylpropiophenone).
Optimization considerations :
- Solvent: DMF or THF for improved nucleophilicity
- Reaction time: 12–24 hours
- Purification: Silica gel chromatography (hexane/ethyl acetate)
Synthesis of 3,4-Dimethylacetophenone
Friedel-Crafts Acylation
Despite steric challenges from methyl groups, directed ortho-metalation strategies enable regioselective acylation:
- Substrate : 1,2-Dimethylbenzene
- Acylating agent : Acetyl chloride
- Conditions :
Alternative route :
- Suzuki-Miyaura coupling of pre-formed acetylated boronic esters.
Coupling Strategies
Thioether Formation
Mechanism : SN₂ displacement at the α-carbon of the ketone.
| Component | Role | Stoichiometry |
|---|---|---|
| α-Bromo-3,4-dimethylacetophenone | Electrophile | 1.0 equiv |
| Tricyclic thiolate | Nucleophile | 1.2 equiv |
| Base (K₂CO₃) | Deprotonation | 2.5 equiv |
Yield : 55–65% after purification
Purification and Characterization
Chromatographic Techniques
- Normal-phase HPLC : Hexane:ethyl acetate (7:3)
- Reverse-phase HPLC : Methanol:water (85:15)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 3.12 (s, 2H, CH₂), 7.25–7.45 (m, 3H, aromatic)
- MS (ESI+) : m/z 423.2 [M+H]⁺
Challenges and Mitigation Strategies
- Oxidation of thioether : Conduct reactions under N₂ atmosphere.
- Regioselectivity in cyclization : Use directing groups (e.g., nitro) temporarily.
- Low coupling yields : Employ phase-transfer catalysts (e.g., TBAB).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Thiolate alkylation | 65 | 98 | Moderate |
| Mitsunobu coupling | 58 | 95 | High |
| Ullmann-type coupling | 50 | 90 | Low |
Data extrapolated from analogous systems
Q & A
Q. What established synthetic routes are recommended for synthesizing this tricyclic thioether compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thioether bond formation between a pre-functionalized tricyclic core and a substituted ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Heterocyclic ring construction via cyclization reactions using catalysts like Pd(PPh₃)₄ for Suzuki couplings or thiourea derivatives for sulfur incorporation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (methanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography resolves the tricyclic core and confirms stereoelectronic effects, as demonstrated for analogous diazatricyclo compounds .
- NMR (¹H/¹³C/2D-COSY) : Aromatic protons (δ 6.8–7.2 ppm) and thioether sulfurs (δ 2.8–3.1 ppm) are diagnostic. DEPT-135 clarifies quaternary carbons in the tricyclic system .
- High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., m/z 423.12 [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antioxidant potential : DPPH radical scavenging assays, comparing activity to ascorbic acid controls .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
- Variable standardization : Control solvent polarity (DMSO vs. aqueous buffers), incubation time (24–72 hr), and cell passage number .
- Orthogonal assays : Validate cytotoxicity via ATP-based luminescence (e.g., CellTiter-Glo) alongside MTT to rule out false positives from thioether redox interference .
- Meta-analysis : Apply QSAR models to correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. What computational strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- DFT calculations : Simulate transition states (e.g., Gaussian 16) to identify rate-limiting steps in cyclization reactions .
- AI-driven process simulation : Use COMSOL Multiphysics with kinetic parameters (Arrhenius plots) to model heat/mass transfer in flow reactors .
- Factorial design : Screen variables (temperature, catalyst loading) via a 2³ factorial matrix to maximize yield (>80%) while minimizing byproducts .
Q. How can substituent effects on pharmacological activity be systematically studied?
Methodological Answer:
- SAR libraries : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the 3,4-dimethylphenyl position .
- Free-Wilson analysis : Quantify contributions of substituent hydrophobicity (logP) and steric bulk (Taft Es) to bioactivity .
- Molecular docking : Target enzymes like topoisomerase II (PDB: 1ZXM) to predict binding modes of thioether derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
